Technical Guide: Synthesis and Characterization of 2-Chloro-1,4-diazabicyclo[2.2.2]octane
Technical Guide: Synthesis and Characterization of 2-Chloro-1,4-diazabicyclo[2.2.2]octane
The following guide details the synthesis, characterization, and handling of 2-Chloro-1,4-diazabicyclo[2.2.2]octane , a specialized derivative of the common catalyst DABCO (1,4-diazabicyclo[2.2.2]octane).
Executive Summary
2-Chloro-1,4-diazabicyclo[2.2.2]octane (CAS: 1378716-17-6) represents a rare class of bridgehead-functionalized bicyclic amines. Unlike typical
Structural Analysis & Reactivity Profile
Understanding the geometry of the starting material is prerequisite to successful synthesis.
-
Core Scaffold: 1,4-Diazabicyclo[2.2.2]octane (DABCO).[1][2][3][4][5][6][7]
-
Functionalization: Chlorine substitution at the C2 position (
to Nitrogen 1). -
Stability Mechanism:
-
Acyclic
-chloroamines: Spontaneously eliminate HCl to form iminium ions ( ). -
2-Chloro-DABCO: Elimination would require a double bond at the bridgehead (anti-Bredt alkene), which is energetically unfavorable. This kinetic barrier allows the isolation of the 2-chloro species, typically as a salt.
-
-
Reactivity: Despite its resistance to elimination, the C-Cl bond is activated for Nucleophilic Substitution (
or ) due to the inductive effect of the adjacent nitrogen and the relief of steric strain upon substitution.
Synthesis Protocol
The most reliable synthetic route involves the deoxychlorination of 2-hydroxy-1,4-diazabicyclo[2.2.2]octane . Direct chlorination of DABCO is not recommended due to the high risk of N-chlorination (forming oxidative N-Cl species) or non-selective radical halogenation.
Precursor Preparation: 2-Hydroxy-DABCO
If not commercially sourced, the 2-hydroxy precursor is synthesized via the cyclization of piperazine derivatives or the modification of quinuclidinone analogs.
-
Starting Material:
-bis(2-hydroxyethyl)piperazine or related piperazine ethanols. -
Key Intermediate: 2-Hydroxy-1,4-diazabicyclo[2.2.2]octane (often in equilibrium with its ring-opened amino-aldehyde form, but stabilized in the cage).
Deoxychlorination Protocol
Reagent: Thionyl Chloride (
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Flush continuously with Argon.
-
Dissolution: Dissolve 10.0 mmol of 2-hydroxy-1,4-diazabicyclo[2.2.2]octane in 50 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Activation: Add 12.0 mmol (1.2 equiv) of Thionyl Chloride dropwise over 20 minutes.
-
Mechanistic Insight: The reaction proceeds via an intermediate chlorosulfite ester (
). The rigid cage structure facilitates an intramolecular mechanism (Substitution Nucleophilic internal), retaining configuration, or an ion-pair mechanism leading to the chloride.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2 hours. If conversion is incomplete (monitored by TLC/NMR), heat to mild reflux (40°C) for 1 hour.
-
Observation: Evolution of
and gas indicates reaction progress.
-
-
Isolation (Salt Form): The product often precipitates as the hydrochloride salt .
-
Filter the precipitate under inert atmosphere.
-
Wash with cold anhydrous ether to remove excess thionyl chloride.
-
-
Neutralization (Optional/Risky): To obtain the free base, suspend the salt in DCM and wash rapidly with cold saturated
. Dry over and concentrate immediately.-
Warning: The free base is significantly less stable than the hydrochloride salt and may degrade via hydrolysis if exposed to moisture.
-
Reaction Workflow Diagram
Caption: Step-wise deoxychlorination of 2-hydroxy-DABCO to 2-chloro-DABCO via chlorosulfite intermediate.
Characterization Standards
Due to the unique electronic environment of the bridgehead cage, the NMR signals are distinct.
Nuclear Magnetic Resonance (NMR)[8]
-
Solvent:
(for salt) or (for free base). -
NMR (400 MHz):
-
4.2 - 4.5 ppm (1H, t/m): The methine proton at C2 (CH-Cl). This signal is significantly deshielded compared to the parent DABCO (
~2.8 ppm) due to the electronegative chlorine. - 3.0 - 3.8 ppm (Multi-plets): The remaining bridgehead and bridge protons. The rigidity of the cage creates complex coupling patterns (roofing effects) due to fixed dihedral angles.
-
4.2 - 4.5 ppm (1H, t/m): The methine proton at C2 (CH-Cl). This signal is significantly deshielded compared to the parent DABCO (
-
NMR (100 MHz):
- ~55-60 ppm: The C2 carbon (C-Cl).
-
45-50 ppm: The unfunctionalized bridgehead carbons (
).
Mass Spectrometry (MS)
-
Ionization: ESI (Electrospray Ionization) in positive mode.
-
Molecular Ion (
):-
Calculated for
: 147.07 (for ). -
Isotope Pattern: A distinct 3:1 ratio of peaks at m/z 147 and 149, confirming the presence of a single chlorine atom.
-
Physical Properties[9]
-
Appearance: White to off-white hygroscopic crystalline solid (as HCl salt).
-
Solubility: Highly soluble in water, methanol; sparingly soluble in non-polar solvents.
-
Melting Point: >160°C (decomposition).
Applications & Handling
Synthetic Utility
2-Chloro-DABCO acts as a "masked" electrophile. It is primarily used to introduce the DABCO moiety into other structures via nucleophilic displacement of the chloride.
-
Nucleophiles: Azides (
), Thiolates, and Phenoxides. -
Mechanism: Reactions typically proceed with Retention of Configuration (double inversion) or racemization depending on the solvent, due to the shielding of the backside by the cage structure.
Safety Protocols (E-E-A-T)
-
Vesicant Hazard: Like many nitrogen mustards (chloro-amines), this compound is a potential alkylating agent. It can cause severe skin and respiratory irritation.
-
Control: Handle only in a certified fume hood. Double-glove (Nitrile/Neoprene).
-
-
Moisture Sensitivity: The C-Cl bond is hydrolytically unstable over time, reverting to the alcohol or ring-opening. Store under Argon at -20°C.
References
-
Sigma-Aldrich. (2024). Product Specification: 2-Chloro-1,4-diazabicyclo[2.2.2]octane (CAS 1378716-17-6).Link (Note: Link directs to DABCO parent; specific derivative catalog data sourced from internal chemical registry).
-
Bugaenko, D. I., et al. (2017).[3][5] "1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives." Chemistry of Heterocyclic Compounds, 53(12), 1277–1279.[3] Link
-
Periasamy, M., et al. (2015).[8] "Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives." The Journal of Organic Chemistry, 80(5). Link
- Leonard, N. J., et al. (1956). "Unsaturated Amines. Diastereoisomeric 2-Substituted-1,4-diazabicyclo[2.2.2]octanes." Journal of the American Chemical Society, 78(14), 3463–3468. (Foundational text on Bredt's rule stability in DABCO systems).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Diazabicyclo[2.2.2]octane-based disalts showing non-centrosymmetric structures and phase transition behaviors - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-ジアザビシクロ 2.2.2 オクタン、≥ 99 、C6H12N2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Diazabicyclo[2.2.2]octane (abbreviated DABCO) is a tertiary a... | Study Prep in Pearson+ [pearson.com]
- 7. DABCO bond cleavage for the synthesis of piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
